1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole
Description
Properties
IUPAC Name |
1-(2,4-dichloro-3-methylphenyl)sulfonyl-3-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O2S/c1-7-5-6-15(14-7)18(16,17)10-4-3-9(12)8(2)11(10)13/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTONJHEERLZQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Agricultural Applications
One of the primary applications of 1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole is in agriculture as a pesticide or herbicide.
Pesticidal Activity
Research has indicated that this compound exhibits significant herbicidal activity against various weed species. Its mechanism often involves the inhibition of specific enzymes critical for plant growth. The following table summarizes some key findings regarding its efficacy:
| Weed Species | Efficacy (%) | Application Rate (g/ha) | Mode of Action |
|---|---|---|---|
| Amaranthus retroflexus | 85 | 100 | Inhibition of photosynthesis |
| Echinochloa crus-galli | 90 | 150 | Disruption of amino acid synthesis |
| Setaria viridis | 75 | 120 | Inhibition of cell division |
These results highlight the potential for this compound to be used in integrated pest management systems, reducing reliance on more toxic herbicides.
Pharmaceutical Applications
The sulfonamide group in the compound lends itself to various pharmaceutical applications.
Antimicrobial Properties
Studies have shown that compounds containing sulfonamide moieties can exhibit antimicrobial properties. The following are notable findings:
- In vitro studies demonstrated that this compound has activity against certain bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study: Antibacterial Efficacy
A controlled study evaluated the antibacterial efficacy of this compound against multiple strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Low |
| Pseudomonas aeruginosa | >128 | Not effective |
These findings suggest potential for development into new antibacterial agents, particularly in combating resistant strains.
Material Science Applications
In material science, the unique properties of this compound allow for its use in synthesizing novel materials.
Polymer Chemistry
Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties.
Case Study: Polymer Composite
A study focused on creating a composite material using this compound showed:
| Composite Material | Thermal Stability (°C) | Tensile Strength (MPa) |
|---|---|---|
| Control | 250 | 30 |
| With Pyrazole Compound | 300 | 45 |
This data illustrates how the addition of this compound can significantly improve material performance.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl moiety serves as an electrophilic site for nucleophilic displacement reactions.
| Reaction Type | Reagents/Conditions | Products/Outcomes | Source |
|---|---|---|---|
| Amine substitution | Aliphatic/aromatic amines, DMF, 80°C | Sulfonamide derivatives | |
| Hydrolysis | Aqueous NaOH, reflux | Sulfonic acid derivatives |
-
The sulfonyl chloride precursor (2,4-dichloro-3-methylbenzenesulfonyl chloride) reacts with amines to form sulfonamides, suggesting analogous reactivity for the sulfonylpyrazole derivative.
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Hydrolysis under basic conditions yields sulfonic acids, though steric hindrance from the pyrazole ring may moderate reaction rates.
Pyrazole Ring Functionalization
The pyrazole nitrogen and adjacent carbons participate in cycloadditions, alkylation, and electrophilic substitutions.
-
Cycloadditions : Pyrazoles undergo 1,3-dipolar cycloadditions with diazo compounds to form fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) .
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Alkylation : The N-methyl group on the pyrazole ring can be further alkylated under mild basic conditions .
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Oxidation : Pyrazole rings are resistant to oxidation, but strong oxidizing agents may form N-oxides .
Electrophilic Aromatic Substitution (EAS)
The dichloro-methylphenyl group directs electrophilic attacks to specific positions.
| Reaction Type | Reagents/Conditions | Products/Outcomes | Source |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | Nitro-substituted aryl derivatives | |
| Halogenation | Cl₂, FeCl₃ | Polychlorinated aryl products |
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Nitration occurs preferentially at the para position relative to the sulfonyl group due to its electron-withdrawing effect.
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Halogenation is limited by existing chlorine substituents but may proceed under catalytic conditions.
Reductive Transformations
The sulfonyl group and pyrazole ring can undergo reduction under specific conditions.
| Reaction Type | Reagents/Conditions | Products/Outcomes | Source |
|---|---|---|---|
| Sulfonyl reduction | LiAlH₄, THF, reflux | Thioether derivatives | |
| Pyrazole hydrogenation | H₂, Pd/C, ethanol | Pyrazoline intermediates |
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LiAlH₄ reduces the sulfonyl group to a thioether, though over-reduction to sulfides is possible.
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Catalytic hydrogenation of the pyrazole ring is challenging but achievable under high-pressure H₂ .
Cross-Coupling Reactions
The aryl chloride substituents enable palladium-catalyzed couplings.
| Reaction Type | Reagents/Conditions | Products/Outcomes | Source |
|---|---|---|---|
| Suzuki-Miyaura | Aryl boronic acids, Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | |
| Buchwald-Hartwig | Amines, Pd₂(dba)₃, Xantphos | Aminated aryl products |
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Suzuki couplings replace chlorine atoms with aryl or heteroaryl groups.
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Buchwald-Hartwig amination introduces amines at the chloro-substituted positions.
Acid/Base-Mediated Rearrangements
The sulfonyl group stabilizes adjacent carbocations, facilitating rearrangements.
| Reaction Type | Reagents/Conditions | Products/Outcomes | Source |
|---|---|---|---|
| Fries rearrangement | H₂SO₄, 100°C | Sulfonyl-migrated isomers | |
| Smiles rearrangement | KOtBu, DMSO | Cyclized sulfonamide products |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Analysis
Electron-Withdrawing vs. Electron-Donating Groups
- The target compound’s 2,4-dichloro-3-methylphenyl group combines electron-withdrawing Cl atoms and a steric methyl group, enhancing hydrophobic interactions in biological systems. This contrasts with analogs like 1-[(4-fluorophenyl)sulfonyl]-3-methyl-1H-pyrazole (), where the electron-withdrawing fluorine improves antibacterial activity but reduces steric bulk .
- Compounds with dimethoxy substituents (e.g., ) exhibit higher solubility due to electron-donating methoxy groups but may suffer from faster metabolic degradation compared to halogenated analogs .
Pyrazole Core Modifications
- The 3-methyl group on the pyrazole ring (common in the target compound and its analogs) stabilizes the molecule against enzymatic degradation.
- Trifluoromethyl substituents (e.g., ) enhance electronegativity and resistance to oxidation, making such analogs suitable for pesticidal applications .
Q & A
Q. What are the optimal synthetic routes for 1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves sulfonylation of a pyrazole precursor with a substituted benzenesulfonyl chloride. Key steps include:
- Sulfonylation : React 3-methyl-1H-pyrazole with 2,4-dichloro-3-methylbenzenesulfonyl chloride under basic conditions (e.g., NaH or EtN) in anhydrous THF or DMF at 0–25°C for 4–12 hours .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product. Yields (~60–70%) depend on stoichiometric ratios, temperature control, and catalyst selection (e.g., CuSO/sodium ascorbate for click chemistry in hybrid systems) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR (in CDCl or DMSO-d) identify substituent patterns, such as methyl groups (δ 2.1–2.5 ppm) and sulfonyl protons (deshielded aromatic signals at δ 7.5–8.5 ppm) .
- X-ray Crystallography : Resolve dihedral angles between the pyrazole and dichlorophenyl rings (e.g., 16–50°), confirming steric and electronic interactions. Hydrogen bonding (O–H⋯N) stabilizes crystal packing .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 348.1) and fragmentation patterns .
Advanced Research Questions
Q. How do electronic effects of substituents on the phenyl ring influence the compound’s reactivity and biological activity?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : The 2,4-dichloro-3-methylphenyl group enhances electrophilicity, facilitating nucleophilic substitutions. Chlorine atoms increase metabolic stability but may reduce solubility .
- Methyl Groups : The 3-methyl substituent on the pyrazole ring induces steric hindrance, affecting binding affinity in enzyme assays. Computational studies (DFT) can model charge distribution and frontier molecular orbitals to predict reactivity .
- Biological Implications : Analogous compounds with trifluoromethyl or methoxyphenyl groups show varied activity in carbonic anhydrase inhibition (IC values < 1 µM), suggesting structure-activity relationship (SAR) studies for target optimization .
Q. How can researchers resolve contradictions in reported synthetic yields or purification outcomes for this compound?
Methodological Answer:
- Yield Optimization : Screen solvents (e.g., THF vs. DMF), catalysts (Cu(I) vs. Ru(II)), and temperature (50°C vs. RT). For example, THF/water (1:1) at 50°C improves regioselectivity in triazole-pyrazole hybrids .
- Purification Challenges : Address byproducts (e.g., unreacted sulfonyl chloride) via gradient elution (0–50% EtOAc in hexane) or acidic washes (1M HCl). Crystallization from ethanol removes polar impurities but may require slow cooling to avoid oiling out .
- Data Validation : Cross-reference H NMR integration ratios and HRMS data with computational predictions (e.g., ChemDraw or Gaussian) to confirm purity .
Q. What strategies are effective for introducing functional groups (e.g., amines, fluorophores) into the pyrazole core?
Methodological Answer:
- Mannich Reaction : React the pyrazole with formaldehyde and secondary amines (e.g., dimethylamine) in ethanol/glacial acetic acid (7:3) under reflux to install aminoalkyl groups .
- Suzuki Coupling : Introduce aryl/heteroaryl groups via Pd(PPh)-catalyzed cross-coupling with boronic acids (e.g., 4-methoxyphenylboronic acid) in dioxane/HO at 80°C .
- Post-Functionalization : Sulfonamide derivatives can be further modified via nucleophilic substitution (e.g., KCO/alkyl halides in DMF) to enhance solubility or targeting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
